molecular formula C16H23N3O4 B6703252 N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide

N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B6703252
M. Wt: 321.37 g/mol
InChI Key: CDHSHYOMZTZRIS-UHFFFAOYSA-N
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Description

N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a pyrrolidine ring, and various functional groups

Properties

IUPAC Name

N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-3-5-13-11(7-9-23-13)15(21)18-10-14(20)19-8-4-6-12(19)16(22)17-2/h7,9,12H,3-6,8,10H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHSHYOMZTZRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)NCC(=O)N2CCCC2C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the 2-propylfuran-3-carbonyl chloride through the Friedel-Crafts acylation of furan with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The 2-propylfuran-3-carbonyl chloride is then reacted with glycine to form the corresponding amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Coupling with Pyrrolidine: The resulting amide is then coupled with N-methylpyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide and carboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2 with a catalyst.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, its pharmacokinetics, and its potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[2-[(2-propylfuran-3-carbonyl)amino]acetyl]pyrrolidine-2-carboxamide: can be compared to other amide-containing compounds and furan derivatives.

    This compound: is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to combine the reactivity of the furan ring with the stability of the pyrrolidine ring and the versatility of the amide functional groups

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